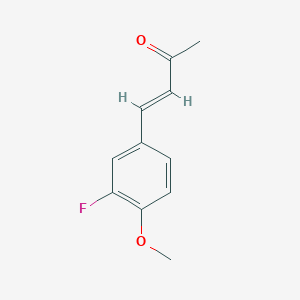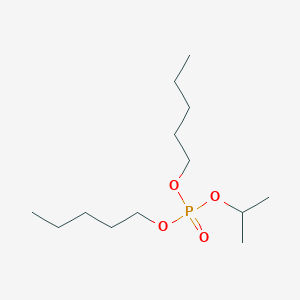
Dipentyl propan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl propan-2-yl phosphate is an organophosphorus compound with the molecular formula C15H33O4P. It is a phosphate ester that has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two pentyl groups and a propan-2-yl group attached to a phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl propan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with pentanol and isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
H3PO4+2C5H11OH+C3H7OH→C15H33O4P+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Dipentyl propan-2-yl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid, pentanol, and isopropanol.
Oxidation: Phosphonic acids or phosphonates.
Substitution: Various substituted phosphate esters.
Scientific Research Applications
Dipentyl propan-2-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and as a model compound for studying phosphate metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.
Mechanism of Action
The mechanism by which dipentyl propan-2-yl phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phosphate group plays a crucial role in these interactions, as it can form strong hydrogen bonds and coordinate with metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: Another phosphate ester with three phenyl groups.
Tris(2-chloroethyl) phosphate: A phosphate ester with three 2-chloroethyl groups.
Dimethyl methylphosphonate: A simpler phosphate ester with two methyl groups and one methoxy group.
Uniqueness
Dipentyl propan-2-yl phosphate is unique due to its specific combination of alkyl groups, which imparts distinct physical and chemical properties. Compared to other phosphate esters, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
646450-45-5 |
|---|---|
Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
dipentyl propan-2-yl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-5-7-9-11-15-18(14,17-13(3)4)16-12-10-8-6-2/h13H,5-12H2,1-4H3 |
InChI Key |
IYJTVRLCISQOAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(OCCCCC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


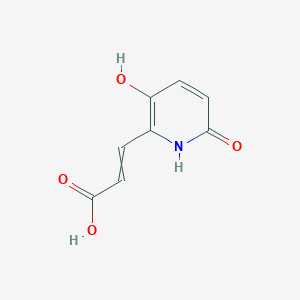
![2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B12604830.png)

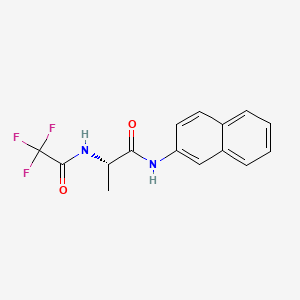



![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)
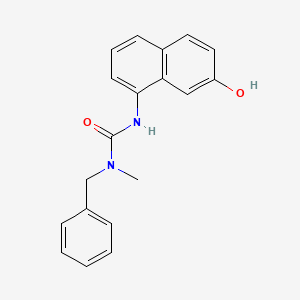
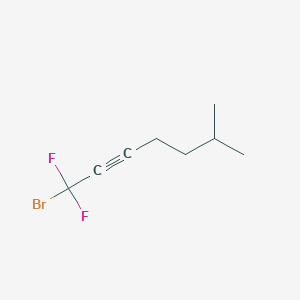
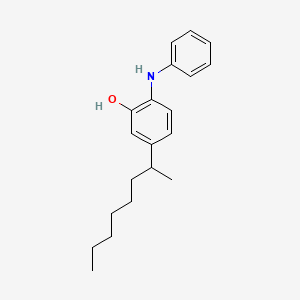
![Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-](/img/structure/B12604893.png)
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)
